(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Overview
Description
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring, with a hydroxyl group attached to the pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative, followed by cyclization with a pyrrolidine derivative. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure hydrogenation and catalytic cyclization. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
- Other cyclopentane and pyrrolidine derivatives
Uniqueness
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-VPEOJXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736773 | |
Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256240-40-0 | |
Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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